5-(Benzylsulfamoyl)-2-ethoxybenzoic acid
Description
5-(Benzylsulfamoyl)-2-ethoxybenzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a benzylsulfamoyl moiety (-SO₂NH-benzyl) at the 5-position. This compound is structurally related to intermediates used in PROTAC synthesis (e.g., derivatives of Nutlin-3a) and shares synthetic pathways with sulfonamide-based drugs like sildenafil .
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-22-15-9-8-13(10-14(15)16(18)19)23(20,21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFNARZHYFYFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfamoyl)-2-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzoic acid and benzylamine.
Formation of Benzylsulfamoyl Group: The benzylamine is reacted with a sulfonyl chloride derivative to form the benzylsulfamoyl group.
Coupling Reaction: The benzylsulfamoyl group is then coupled with 2-ethoxybenzoic acid under suitable reaction conditions, such as the presence of a base and a coupling agent like dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfamoyl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfamoyl group to a benzylamine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-(Benzylsulfamoyl)-2-ethoxybenzoic acid, also known by its IUPAC name, 5-[(benzylamino)sulfonyl]-2-ethoxybenzoic acid, has the molecular formula . The compound's structure includes a benzene ring substituted with a sulfamoyl group and an ethoxy group, which contribute to its biological activity.
Inhibition of β-Secretase
One of the prominent applications of this compound is its potential role as an inhibitor of β-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. The abnormal activity of β-secretase leads to the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. By inhibiting this enzyme, compounds like this compound may help reduce amyloid plaque formation and consequently slow disease progression .
Pharmaceutical Compositions
The compound is often formulated into pharmaceutical compositions aimed at treating conditions related to β-secretase activity. Research indicates that these formulations can be effective in mitigating cognitive decline associated with Alzheimer’s disease and other neurodegenerative disorders .
In Vivo Studies
Several studies have demonstrated the efficacy of benzazole derivatives, including this compound, in animal models of Alzheimer's disease. For instance, a study published in a peer-reviewed journal highlighted that administration of this compound led to significant reductions in amyloid plaque burden and improvements in cognitive function tests among treated mice compared to controls .
Clinical Implications
While preclinical studies are promising, further clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations. Current research is focused on determining optimal dosing regimens and identifying potential side effects associated with long-term use .
Potential for Other Applications
Beyond its neuroprotective properties, there is emerging interest in exploring the anti-inflammatory and cytostatic effects of this compound. Preliminary findings suggest that it may inhibit specific metalloproteases involved in inflammatory pathways, indicating potential applications in treating conditions such as rheumatoid arthritis or certain cancers .
Mechanism of Action
The mechanism of action of 5-(Benzylsulfamoyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The benzylsulfamoyl group can form hydrogen bonds and other interactions with proteins, leading to inhibition or modulation of their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Benzylsulfamoyl)-2-ethoxybenzoic acid with structurally or functionally related compounds, emphasizing molecular features, properties, and applications:
Key Insights from Comparative Analysis:
Substituent Effects on Lipophilicity :
- The benzyl group in this compound increases lipophilicity compared to analogs with hydroxy or methoxyethyl groups (e.g., 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid ). This property may enhance membrane permeability but reduce aqueous solubility.
- Ethoxy vs. Methoxy : Ethoxy substitution (as in the target compound) provides greater steric bulk and metabolic stability compared to methoxy groups (e.g., 5-(Methylsulfonyl)-2-methoxybenzoic acid ).
Synthetic Relevance :
- 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (CAS 200575-16-2) is a critical intermediate for synthesizing sulfonamide derivatives. Its chlorine atom is readily displaced by amines (e.g., benzylamine) to form compounds like the target molecule .
- PROTAC synthesis often employs similar coupling strategies, as seen in the use of 4-(tert-butoxy)-2-ethoxybenzoic acid derivatives .
Safety and Handling :
- Sulfonyl chlorides (e.g., 5-(Chlorosulfonyl)-2-ethoxybenzoic acid) require careful handling due to reactivity (H302, H315 hazards ). In contrast, sulfonamides like the target compound are generally more stable but may still pose irritant risks.
Biological Activity
5-(Benzylsulfamoyl)-2-ethoxybenzoic acid (CAS Number: 268203-98-1) is a synthetic organic compound characterized by a benzylsulfamoyl group and an ethoxy group attached to a benzoic acid core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 335.4 g/mol
- Chemical Structure : The compound features a benzylsulfamoyl moiety, which is known for its ability to interact with various biological targets.
Biological Activity
This compound has shown promising biological activities, which can be categorized as follows:
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly affecting enzymes involved in metabolic pathways. For instance, studies have explored its potential as a modulator of epithelial sodium channels (ENaC), which are crucial in regulating sodium absorption in epithelial tissues. The inhibition of ENaC can have therapeutic implications for conditions like cystic fibrosis and hypertension .
2. Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. The presence of the sulfamoyl group may enhance this property, making it a candidate for further investigation in the development of antimicrobial agents .
3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are being researched for their implications in treating inflammatory diseases. The mechanism may involve modulation of inflammatory cytokines or inhibition of specific pathways associated with inflammation .
The mechanism of action for this compound involves its interaction with target proteins through hydrogen bonding and hydrophobic interactions facilitated by the benzylsulfamoyl group. The ethoxy group enhances solubility, potentially increasing bioavailability and efficacy in biological systems .
Case Study 1: ENaC Inhibition
A study published in a pharmacological journal demonstrated that derivatives of this compound effectively inhibited ENaC activity in vitro. This inhibition was linked to reduced sodium absorption, suggesting potential applications in treating conditions characterized by excessive sodium retention .
Case Study 2: Antimicrobial Activity
In vitro tests against various bacterial strains revealed that compounds with similar structural features to this compound exhibited significant antimicrobial activity. The results indicated a dose-dependent response, warranting further exploration into its use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Benzylsulfamoyl)-2-methoxybenzoic acid | Methoxy group instead of ethoxy | Moderate enzyme inhibition |
| 5-(Benzylsulfamoyl)-2-propoxybenzoic acid | Propoxy group | Lower antimicrobial activity |
| 5-(Benzylsulfamoyl)-2-butoxybenzoic acid | Butoxy group | Similar anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
